Tetraammonium ethylenediaminetetraacetate

Description

Historical Context of Ethylenediaminetetraacetic Acid (EDTA) Genesis

The development of ethylenediaminetetraacetic acid (EDTA) marked a significant advancement in coordination chemistry and has a rich history rooted in industrial needs.

The initial synthesis of EDTA is credited to the Austrian chemist Ferdinand Münz, who was working for the German chemical company I. G. Farben in the 1930s. guidechem.comwikipedia.orgeduchimica.it Münz's primary objective was to find a substitute for citric acid, which was used in the textile industry to form stable complexes with metal ions in dye solutions. guidechem.comumcs.pl He theorized that a polyaminopolycarboxylic acid would be a more effective chelating agent than the aminocarboxylic acids known at the time. wikipedia.orgumcs.pl This led to his synthesis of EDTA in 1935, and he subsequently patented the process in Germany. guidechem.comwikipedia.orghistorynewsnetwork.org The patent was filed anonymously in 1935 and published in 1942 due to his Jewish origins and the political climate in Nazi Germany. historynewsnetwork.orgresearchgate.net He also filed for patents in the United States in 1936 and 1937 to give his discovery greater visibility. guidechem.comhistorynewsnetwork.org The initial applications of EDTA were focused on industrial processes, such as preventing calcium staining in textile printing. healthy.net During World War II, research also explored the potential of sodium salts of EDTA as an antidote to poison gas. healthy.net

The original synthesis method developed by Ferdinand Münz involved the reaction of ethylenediamine (B42938) with monochloroacetic acid in the presence of sodium hydroxide (B78521). umcs.plbris.ac.uk While effective, this process resulted in a final product contaminated with sodium chloride. umcs.plbris.ac.uk

A more efficient and economically viable synthesis was developed in the United States by Frederick C. Bersworth in 1941. guidechem.comumcs.pl Bersworth's method, known as alkaline cyanomethylation, involves reacting ethylenediamine, formaldehyde (B43269), and sodium cyanide. umcs.plbris.ac.ukwikipedia.org This one-step process yields the tetrasodium (B8768297) salt of EDTA (Na₄EDTA) and ammonia (B1221849), and it remains the primary method for industrial production today, with an annual output of about 80,000 tonnes. wikipedia.orgecoinvent.org A drawback of this method is the contamination of the product with nitrilotriacetic acid (NTA), another chelating agent, which forms as a byproduct. bris.ac.ukscribd.com

To address the purity issue, a two-step synthesis was later developed by Singer. bris.ac.ukscribd.com This method separates the cyanomethylation from the hydrolysis. umcs.pl Ethylenediamine, formaldehyde, and hydrocyanic acid are first reacted to produce (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN), which is then separated, washed, and hydrolyzed with sodium hydroxide to form a very pure form of Na₄EDTA and ammonia. umcs.pl

Significance of Ammonium (B1175870) Salts in Chelating Agent Chemistry

Ammonium salts of chelating agents, such as Tetraammonium ethylenediaminetetraacetate (B1237979), play a crucial role in various applications. The presence of ammonium ions can help to stabilize the chelated metal ion and enhance its availability. andersonsplantnutrient.com For instance, in agriculture, ammoniated chelates are used to deliver micronutrients like iron, zinc, copper, and manganese to plants in a soluble and readily absorbable form. andersonsplantnutrient.comwikipedia.org The ammonia groups contribute to the stability of the metal complex. andersonsplantnutrient.com

Ammonium hydroxide itself can act as a chelating agent, forming stable complexes with metal ions, which is useful in processes like metal extraction, water treatment, and industrial cleaning. patsnap.com However, its effectiveness can be limited by the volatility of ammonia and its pH-dependent chelating ability. patsnap.com The ferric ammonium salt of EDTA, for example, is utilized as a bleaching fixer in the processing of color-sensitive materials in the photography industry. jinhetec.com Furthermore, the use of an ammonium EDTA (NH₄EDTA) gradient has been researched for loading drugs like doxorubicin (B1662922) into liposomes, demonstrating the salt's importance in advanced drug delivery systems. nih.gov This method can produce stable lipid formulations. nih.gov

Fundamental Principles of Polydentate Ligands and Chelation Science

The foundation of chelation chemistry was laid by the French-Swiss chemist Alfred Werner, who developed the theory of coordination compounds in 1893, for which he received the Nobel Prize in 1913. cardiorenew.com Coordination compounds consist of a central metal atom or ion bonded to a cluster of surrounding molecules or ions called ligands. libretexts.orgncert.nic.in Ligands act as Lewis bases, donating a pair of electrons to the central metal atom, which acts as a Lewis acid. educhimica.itlibretexts.org

Ligands are classified by their denticity, which is the number of donor atoms they use to bind to the central metal. ncert.nic.innumberanalytics.com Ligands that bind through a single donor atom are called monodentate. educhimica.itebsco.com Polydentate ligands, on the other hand, possess multiple donor atoms and can form several bonds with a single metal ion. numberanalytics.comnumberanalytics.comfiveable.me

When a polydentate ligand binds to a metal ion, it forms a ring-like structure called a chelate. andersonsplantnutrient.comlibretexts.orggreen-mountainchem.com This process is known as chelation, a term derived from the Greek word "chele," meaning claw, which aptly describes how the ligand grasps the metal ion. guidechem.comeduchimica.itgreen-mountainchem.com EDTA is a prime example of a hexadentate ligand, meaning it has six donor atoms—two nitrogen atoms and four oxygen atoms from its carboxylate groups—that can wrap around a metal ion to form a very stable complex. guidechem.comeduchimica.itresearchgate.net This enhanced stability of complexes formed by polydentate ligands compared to those formed by a similar number of monodentate ligands is known as the "chelate effect." libretexts.orglibretexts.org This effect is a key reason why chelating agents like EDTA are so effective at controlling metal ions. beloit.edu

Overview of Research Trajectories for Tetraammonium Ethylenediaminetetraacetate

This compound, an aqueous solution of the tetraammonium salt of EDTA, is a significant chelating agent with specific research and industrial applications. specialchem.comspecialchem.comstobec.com One of its primary uses is in industrial cleaning and scale removal. specialchem.comspecialchem.comstobec.com It is effective in removing calcium carbonate and other types of scale from equipment such as boilers, heat exchangers, and evaporators. specialchem.comspecialchem.comstobec.com

In the realm of biomedical research, the ammonium salt of EDTA has been investigated for its role in drug delivery systems. nih.gov Specifically, an NH₄EDTA gradient has been successfully used to load the chemotherapy drug doxorubicin into liposomes. nih.gov This formulation showed comparable tumor inhibition to standard methods but with reduced cardiotoxicity and damage to immune organs. nih.gov The chelating action of the entrapped EDTA is thought to contribute to the stability of the liposomes by inhibiting the metal-catalyzed oxidation of phospholipids. nih.gov

In agricultural science, EDTA salts are used to create chelated micronutrient fertilizers. wikipedia.org Research has shown that applying EDTA to plants grown in soil with high concentrations of heavy metals, such as copper, can mitigate the toxic effects on plant growth and improve the plant's ability to accumulate the metal. mdpi.com

Below is a data table summarizing some of the properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₂₈N₆O₈ |

| CAS Number | 22473-78-5 |

| Appearance | Light, straw-colored liquid |

| pH (1 wt% solution) | 9.0 - 9.5 |

| Freezing Point | -21°C / -6°F |

| Water Solubility | Completely miscible |

| Source: stobec.comnih.gov |

Compound Names

| Common Name | Chemical Name | Chemical Formula |

| This compound | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetraammonium salt | C₁₀H₂₈N₆O₈ |

| Ethylenediaminetetraacetic acid (EDTA) | 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | C₁₀H₁₆N₂O₈ |

| Citric acid | 2-hydroxypropane-1,2,3-tricarboxylic acid | C₆H₈O₇ |

| Ethylenediamine | Ethane-1,2-diamine | C₂H₈N₂ |

| Chloroacetic acid | 2-Chloroacetic acid | C₂H₃ClO₂ |

| Formaldehyde | Methanal | CH₂O |

| Sodium cyanide | Sodium cyanide | NaCN |

| Tetrasodium EDTA | Tetrasodium ethylenediaminetetraacetate | C₁₀H₁₂N₂Na₄O₈ |

| Ammonia | Azane | NH₃ |

| Nitrilotriacetic acid (NTA) | 2,2',2''-Nitrilotriacetic acid | C₆H₉NO₆ |

| (ethylenedinitrilo)tetraacetonitrile (EDTN) | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetonitrile | C₁₀H₁₂N₆ |

| Hydrocyanic acid | Hydrogen cyanide | HCN |

| Sodium hydroxide | Sodium hydroxide | NaOH |

| Ammonium hydroxide | Ammonium hydroxide | NH₄OH |

| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | C₂₇H₂₉NO₁₁ |

| Source: guidechem.comumcs.plbris.ac.ukwikipedia.organdersonsplantnutrient.compatsnap.comnih.govstobec.comnih.govchemicalbook.com]* |

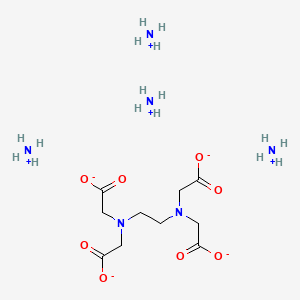

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESFYQKBUCDEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027820 | |

| Record name | Tetraammonium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22473-78-5 | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraammonium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammonium ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Pathways

Historical Laboratory Syntheses of Ethylenediaminetetraacetic Acid

The development of ethylenediaminetetraacetic acid (EDTA) was marked by several key innovations in the laboratory, each improving upon the last in terms of yield, purity, and economic viability.

The first synthesis of EDTA was achieved by the Austrian chemist Ferdinand Münz in 1935 while working for I.G. Farben in Germany. researchgate.netwikipedia.orgeduchimica.it Münz was seeking a substitute for citric acid for use in the textile industry to improve the dyeing process by chelating metal ions. educhimica.itumcs.pl His method involved the reaction of ethylenediamine (B42938) with monochloroacetic acid in the presence of a base, sodium hydroxide (B78521). umcs.plbris.ac.uk While successful in producing EDTA, the final product was contaminated with sodium chloride (NaCl), a byproduct of the reaction. umcs.plbris.ac.uk This process, though historically significant, is no longer used for commercial production. bris.ac.uk

In the United States, a more efficient and commercially viable route was developed by Frederick C. Bersworth. educhimica.it This method, known as alkaline cyanomethylation, involves reacting ethylenediamine with formaldehyde (B43269) and sodium cyanide. umcs.pl This one-step process, which is still a major method used commercially today, yields tetrasodium (B8768297) ethylenediaminetetraacetate (B1237979) (Na₄EDTA) and ammonia (B1221849) (NH₃) as a coproduct. umcs.plbris.ac.ukwikipedia.org A significant challenge with the Bersworth synthesis is the formation of nitrilotriacetic acid (NTA) as an impurity, which arises from the reaction of the ammonia byproduct with the starting materials. umcs.plbris.ac.uk To obtain pure EDTA, the reaction mixture is acidified, causing the less soluble EDTA to precipitate while the more soluble NTA salt remains in the solution. umcs.plbris.ac.uk

To address the impurity issues inherent in the one-step cyanomethylation, a two-step synthesis was developed by John Singer and Mark Weisberg in 1962. umcs.pl This process separates the cyanomethylation step from the hydrolysis step, thereby minimizing side reactions and leading to a much purer final product. umcs.pl

The Singer synthesis proceeds as follows:

Cyanomethylation: Ethylenediamine is reacted with formaldehyde and hydrogen cyanide to produce an intermediate, (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). umcs.pl This intermediate is insoluble and can be easily separated and washed.

Hydrolysis: The purified EDTN is then hydrolyzed with sodium hydroxide to form tetrasodium EDTA and ammonia. umcs.pl

This method effectively removes the majority of secondary reactions that lead to impurities, resulting in a product with a purity yield greater than 96%. umcs.pl

Table 1: Comparison of Historical EDTA Synthesis Methods

| Method | Key Reactants | Key Products & Byproducts | Advantages | Disadvantages |

| Munz Synthesis (1935) | Ethylenediamine, Monochloroacetic acid, Sodium hydroxide | EDTA, Sodium chloride | Pioneering method | Low purity (NaCl contamination), No longer commercially used. umcs.plbris.ac.uk |

| Bersworth Synthesis (1941) | Ethylenediamine, Formaldehyde, Sodium cyanide | Tetrasodium EDTA, Ammonia, Nitrilotriacetic acid (NTA) | Economically viable, High yield, Major commercial method. educhimica.itumcs.pl | Product contaminated with NTA, Requires additional purification step. umcs.plbris.ac.uk |

| Singer Synthesis (1962) | Ethylenediamine, Formaldehyde, Hydrogen cyanide, Sodium hydroxide | (Ethylenedinitrilo)tetraacetonitrile (intermediate), Tetrasodium EDTA, Ammonia | Produces very pure EDTA (>96% yield), Minimizes impurities. umcs.pl | Two-step process may be more complex and costly than single-step methods. bris.ac.uk |

Industrial-Scale Production Routes for Ethylenediaminetetraacetic Acid Precursors

Modern industrial production of EDTA and its salts, which are the precursors to tetraammonium ethylenediaminetetraacetate, primarily relies on the cyanomethylation pathways developed by Bersworth and Singer. ecoinvent.org

This process is used to produce approximately 80,000 tonnes of EDTA annually. wikipedia.orghandwiki.org The resulting Na₄EDTA is the direct precursor that can be converted into the free acid form (H₄EDTA) or other salts. bris.ac.uk The two-step Singer synthesis is also used industrially, particularly when a very high-purity grade of EDTA is required. umcs.plecoinvent.org It involves the initial formation and isolation of the EDTN intermediate, which is then hydrolyzed to produce Na₄EDTA. umcs.plgoogleapis.com

Preparation and Isolation of this compound from Precursors

This compound is a synthetic compound not found in nature. keenbolden.com It is prepared by reacting its precursor, ethylenediaminetetraacetic acid (H₄EDTA), with ammonium (B1175870) hydroxide. keenbolden.com The free acid, H₄EDTA, is typically obtained by acidifying a solution of tetrasodium EDTA, causing the acid to precipitate. umcs.plbris.ac.uk

The preparation is a straightforward acid-base neutralization reaction. The four carboxylic acid groups of the EDTA molecule are neutralized by ammonia (in the form of aqueous ammonium hydroxide) to form the tetraammonium salt. keenbolden.comchemicalforums.com The reaction can be represented as: [CH₂N(CH₂COOH)₂]₂ + 4 NH₄OH → [CH₂N(CH₂COONH₄)₂]₂ + 4 H₂O

The resulting product is typically sold and used as an aqueous solution. stobec.comspecialchem.com

Control and Characterization of Reaction Outcomes in Synthetic Procedures

Controlling reaction parameters is critical for maximizing yield and ensuring the purity of EDTA and its derivatives. In the industrial synthesis of EDTA precursors, temperature and pH are carefully managed to prevent the formation of unwanted byproducts. googleapis.comgoogle.com For example, in the one-step cyanomethylation, controlling the reaction conditions helps to minimize the formation of NTA. umcs.pl The subsequent acidification step must also be carefully controlled to ensure the selective precipitation of EDTA. bris.ac.uk In the Singer two-step process, the key control point is the isolation and washing of the EDTN intermediate, which ensures the high purity of the final product. umcs.pl

When preparing this compound, the most important factor to control is the stoichiometry between the EDTA acid and the ammonia solution. chemicalforums.com EDTA is a tetraprotic acid, meaning it can form mono-, di-, tri-, and tetraammonium salts. The molar ratio of ammonia added will determine the final salt form and, consequently, the pH of the resulting solution, which ranges from approximately 2.5 for the monoammonium salt to around 9 for the tetraammonium salt. chemicalforums.com

Characterization of the final product ensures it meets quality specifications. For tetraammonium EDTA solutions, this involves measuring physical and chemical properties. stobec.com Advanced analytical techniques are also employed for characterizing EDTA and its complexes, including Fourier-transform infrared spectroscopy (FTIR), thermal analysis, and elemental analysis. sid.irscispace.com

Table 2: Typical Properties of Tetraammonium EDTA Aqueous Solution

| Property | Value |

| Appearance | Light, straw-colored liquid stobec.com |

| Chemical Formula | C₁₀H₂₄N₆O₈ stobec.com |

| pH (1 wt% solution) | 9.0 - 9.5 stobec.com |

| Specific Gravity (25/25°C) | 1.17 stobec.com |

| Freezing Point | -21°C / -6°F stobec.com |

| Water Solubility | Completely miscible stobec.com |

| Assay | ~47 wt% as (NH₄)₄EDTA stobec.com |

Coordination Chemistry and Metal Ion Complexation

Ligand Characteristics and Multidentate Binding Nature of Ethylenediaminetetraacetate (B1237979) Anion

The ethylenediaminetetraacetate (EDTA) anion, specifically the fully deprotonated form EDTA4-, is a versatile and powerful chelating agent. vaia.comvedantu.com Its structure, consisting of an ethylenediamine (B42938) backbone with four attached acetate (B1210297) groups, provides six potential binding sites for a metal ion. patsnap.comdoaj.orgtestbook.com These sites are the two nitrogen atoms of the amino groups and the four oxygen atoms from the carboxylate groups. testbook.comatamanchemicals.comgantep.edu.tr This arrangement allows EDTA to act as a hexadentate ligand, meaning it can form up to six coordinate covalent bonds with a single central metal ion. testbook.comquora.comncert.nic.in

The precursor to the active ligand is ethylenediaminetetraacetic acid (H4Y), a tetraprotic acid. doaj.org In solution, it undergoes stepwise deprotonation, and the fully deprotonated Y4- form is the species that most effectively binds to metal ions. mychemcafe.com.sg The disodium (B8443419) salt of EDTA (Na2H2Y·2H2O) is commonly used in laboratory settings due to its higher solubility in water compared to the free acid. doaj.orgjove.com

Mechanisms of Metal Ion Sequestration and Chelate Formation

The primary mechanism by which tetraammonium ethylenediaminetetraacetate sequesters metal ions is through the process of chelation, forming stable, water-soluble complexes. patsnap.comnih.govresearchgate.net This process involves the donation of electron pairs from the ligand's donor atoms (two nitrogens and four oxygens) to the metal ion, creating multiple coordinate covalent bonds. patsnap.comgantep.edu.tr This effectively "wraps" the metal ion in a cage-like structure, rendering it less reactive in solution. libretexts.orglibretexts.org

The multidentate nature of the EDTA4- anion allows it to form exceptionally stable complexes with a wide range of metal ions, particularly polyvalent cations. patsnap.comatamanchemicals.com The formation of multiple chelate rings significantly increases the thermodynamic stability of the complex, a phenomenon known as the chelate effect. vaia.comyoutube.com A key characteristic of these metal-EDTA complexes is their high solubility in water, which is advantageous in various applications where metal ions need to be sequestered in an aqueous environment. patsnap.comatamanchemicals.comwikipedia.org This solubility stems from the anionic nature of the resulting complex. atamanchemicals.comwikipedia.org

EDTA exhibits a remarkable ability to form complexes with a wide array of polyvalent cations, including but not limited to Ca2+, Mg2+, Cu2+, Fe3+, and Pb2+. patsnap.comwikipedia.orginterchim.fr A crucial aspect of these interactions is the consistent 1:1 stoichiometry, regardless of the charge on the metal ion. doaj.orglibretexts.orgmu.edu.iq This means that one molecule of the EDTA anion binds to one metal ion. mychemcafe.com.sg

While EDTA can chelate many different metal ions, the stability of the resulting complexes varies. Generally, EDTA forms stronger and more stable complexes with ions that have a higher positive charge and a smaller ionic radius. bris.ac.uk For instance, it forms particularly strong complexes with Fe(III), Co(III), Cu(II), and Pb(II). atamanchemicals.comwikipedia.orginterchim.fr This selectivity can be influenced by factors such as the pH of the solution. doaj.org

The efficiency of chelation and the stability of the resulting metal-EDTA complexes are highly dependent on the pH of the solution. doaj.orgechemi.com The chelating ability of EDTA increases as the pH becomes more alkaline. echemi.comquora.com This is because the deprotonation of the carboxylic acid and amino groups is essential for the ligand to effectively bind to a metal ion. echemi.comquora.com

At lower pH values, the carboxylate groups become protonated, and the nitrogen atoms of the amino groups can also be protonated, reducing the number of available electron-donating sites and thus weakening the chelation. echemi.comquora.com The fully deprotonated form of EDTA (Y4-), which is the most effective chelating species, predominates at high pH levels. youtube.com The stability of the metal-EDTA complex generally increases with pH; however, at very high pH, the formation of metal hydroxides can compete with the chelation process, potentially leading to precipitation. echemi.comquora.com The optimal pH for complexation depends on the specific metal ion being chelated. For many metal ions, a buffered solution around pH 6 is suggested to be effective, while for others, a higher pH is more favorable. echemi.comquora.com For instance, the ability of EDTA to chelate divalent cations increases exponentially over the pH range of 8 to 10. nih.govplos.org

Thermodynamic Stability Constants of this compound Metal Complexes

The thermodynamic stability constant (Kf) is a quantitative measure of the strength of the interaction between a metal ion and a ligand to form a complex in solution. wikipedia.org For metal-EDTA complexes, these constants are generally very large, indicating the formation of highly stable products. bris.ac.uk The stability of these complexes is a key factor in the widespread use of EDTA as a chelating agent.

The table below presents the logarithm of the formation constants (log Kf) for various metal-EDTA complexes. A higher log Kf value signifies a more stable complex.

| Metal Ion | Log Kf |

| Fe3+ | 25.1 |

| Co3+ | 41.4 |

| Cu2+ | 18.8 |

| Pb2+ | 18.0 |

| Co2+ | 16.3 |

| Zn2+ | 16.5 |

| Cd2+ | 16.5 |

| Ca2+ | 10.7 |

| Mg2+ | 8.7 |

| Data sourced from various chemical resources. |

As the data indicates, EDTA forms exceptionally stable complexes with trivalent cations like Fe3+ and Co3+, and also forms very stable complexes with divalent transition metal ions such as Cu2+ and Pb2+. wikipedia.org

A variety of experimental techniques are employed to determine the stability constants of metal complexes. ddugu.ac.in The choice of method often depends on the specific properties of the complex being studied.

Potentiometric Methods: This is one of the most frequently applied methods for studying complex equilibria. ddugu.ac.in It involves monitoring the concentration (or activity) of an ion in solution, typically the hydrogen ion (pH-metry) or the free metal ion, using an ion-selective electrode. wikipedia.orgddugu.ac.in By titrating a solution containing the metal ion and the ligand with a base, the change in pH can be related to the formation of the complex, allowing for the calculation of the stability constant. wikipedia.orgdalalinstitute.com

Spectrophotometric Methods: These methods are advantageous due to their sensitivity and are suitable for determining stability constants in solution. acs.org They rely on the principle that the formation of a metal complex often results in a change in the solution's absorbance of light at a specific wavelength. ddugu.ac.in By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, the concentration of the complex at equilibrium can be determined, and thus the stability constant can be calculated. dalalinstitute.comscribd.com Several spectrophotometric techniques exist, including:

Job's Method of Continuous Variation: This method involves preparing a series of solutions where the mole fraction of the ligand and metal ion are varied while keeping the total molar concentration constant. ddugu.ac.inscribd.com The stoichiometry of the complex can be determined from the mole fraction at which the maximum absorbance is observed. ddugu.ac.in

Mole Ratio Method: In this method, the concentration of the metal ion is held constant while the concentration of the ligand is varied. A plot of absorbance versus the molar ratio of ligand to metal allows for the determination of the complex's stoichiometry and stability constant. ddugu.ac.in

Isobestic Point Method: The presence of an isobestic point, a wavelength at which the absorbance of a series of solutions remains constant despite changes in the concentration of the components, can indicate the presence of two or more species in equilibrium. ddugu.ac.ingjesr.com The number of isobestic points can provide information about the number of complexes formed. ddugu.ac.in

Other methods for determining stability constants include calorimetry, nuclear magnetic resonance (NMR), extraction methods, and solubility studies. ddugu.ac.in

Conditional Stability Constants in Diverse Aqueous Environments

The stability of metal-EDTA complexes is not absolute but is highly dependent on the pH of the solution. youtube.com This pH-dependent stability is described by the conditional stability constant (K'), also known as the effective formation constant. mnstate.edu The value of K' considers the fact that protons (H⁺) compete with metal ions for the EDTA ligand, as the EDTA molecule can exist in several different protonated forms (e.g., H₄Y, H₃Y⁻, H₂Y²⁻). youtube.commnstate.eduyoutube.com At lower pH values (more acidic conditions), the concentration of the fully deprotonated, most reactive Y⁴⁻ form of EDTA decreases, leading to a lower conditional stability constant and less stable metal-EDTA complexes. youtube.com

The conditional stability constant is calculated by multiplying the absolute formation constant (K) by the fraction of free EDTA that is in the fully deprotonated Y⁴⁻ form (αY⁴⁻) at a specific pH. youtube.com

K' = K × αY⁴⁻

This relationship demonstrates that as the solution becomes more acidic, αY⁴⁻ decreases, and consequently, the metal-EDTA complex becomes less stable. youtube.com The minimum pH required for the satisfactory complexation of a given metal ion varies significantly depending on the metal's affinity for EDTA. mnstate.edu For example, trivalent metal ions like Fe³⁺ can form stable complexes at a much lower pH than divalent ions like Mg²⁺. researchgate.netresearchgate.net

The influence of pH on the stability of various metal-EDTA complexes is a critical factor in applications such as soil washing and wastewater treatment, where it can be manipulated to selectively remove or recover specific metal ions. researchgate.net For instance, the maximum difference in conditional stability constants between Pb-EDTA and Fe-EDTA occurs at approximately pH 3.5, making this the optimal pH for Fe³⁺ to displace Pb²⁺ from its EDTA complex. researchgate.netresearchgate.net Similarly, a pH of 7.7 is favorable for the replacement of Zn²⁺ by Fe³⁺. researchgate.netresearchgate.net

The following table illustrates the conditional stability constants for several metal-EDTA complexes at various pH levels.

| Metal Ion | log K' at pH 4.0 | log K' at pH 6.0 | log K' at pH 8.0 | log K' at pH 10.0 |

| Fe³⁺ | 16.3 | 18.3 | 20.4 | 21.8 |

| Cu²⁺ | 10.0 | 12.7 | 14.8 | 16.2 |

| Ni²⁺ | 9.4 | 12.2 | 14.2 | 15.6 |

| Pb²⁺ | 9.1 | 11.8 | 13.9 | 15.3 |

| Zn²⁺ | 7.8 | 10.5 | 12.6 | 14.0 |

| Cd²⁺ | 7.6 | 10.3 | 12.4 | 13.8 |

| Fe²⁺ | 5.4 | 8.1 | 10.2 | 11.6 |

| Mn²⁺ | 4.9 | 7.6 | 9.7 | 11.1 |

| Ca²⁺ | 1.8 | 4.5 | 6.6 | 8.0 |

| Mg²⁺ | - | 1.4 | 3.5 | 5.4 |

Data derived from graphical representations of conditional stability constants. The values are approximate and serve for comparative purposes. Source: researchgate.netresearchgate.net

Competitive Complexation with Other Ligands in Solution Systems

In complex aqueous systems, the EDTA anion may be in competition with other ligands for binding to a metal ion. The outcome of this competition depends on the relative conditional stability constants of the complexes formed by the competing ligands under the specific solution conditions. doaj.org A ligand that forms a more stable complex with a metal ion at a given pH can displace a ligand that forms a less stable complex.

A classic example is the competition between different metal ions for the EDTA ligand itself. If a solution contains a pre-formed metal-EDTA complex (e.g., Zn-EDTA) and a different metal ion (e.g., Fe³⁺) is introduced, the Fe³⁺ can displace the Zn²⁺ from the EDTA complex, provided the conditional stability constant of Fe-EDTA is significantly higher than that of Zn-EDTA at the prevailing pH. researchgate.netresearchgate.net This principle is utilized in industrial processes and environmental remediation to recover EDTA from waste streams. researchgate.net For instance, at a pH of 7.7, the conditional stability constant for Fe-EDTA is greater than that for Zn-EDTA, facilitating the displacement of zinc by iron. researchgate.netresearchgate.net

EDTA can also compete with other chelating agents or natural ligands present in the system. Studies have investigated the ligand exchange rate between metal complexes with natural organic matter (NOM) and EDTA. nih.gov When EDTA is added to a solution containing metal-NOM complexes, the EDTA can dissociate these complexes by forming more stable metal-EDTA complexes. nih.gov The rate of this exchange is often determined by the dissociation rate of the metal-NOM complex. nih.gov Research has shown that the exchange of Fe(III) from its NOM complex to an EDTA complex is faster than that of Al(III), which corresponds with the respective water exchange rates of these metal ions. nih.gov

Furthermore, the presence of auxiliary complexing agents, such as ammonia (B1221849) (which can be present in solutions of this compound) or citrate, can influence the main complexation equilibrium. doaj.orgmnstate.edu These agents can form their own, typically weaker, complexes with the metal ion, thereby competing with EDTA. This effect must be accounted for when determining the precise conditions for a specific application, as it can alter the effective stability of the primary metal-EDTA complex. doaj.org

Solution Speciation Analysis of this compound Systems

The term "solution speciation" refers to the distribution of a chemical element among different chemical species in a particular solution. For this compound, the speciation in an aqueous solution is governed by the protonation state of the EDTA anion and the complexes it forms. As a polyprotic weak acid, EDTA can exist in several forms depending on the pH. doaj.orgyoutube.com The fully protonated form, H₆Y²⁺, has six ionizable protons from its four carboxylic acid groups and two amine groups. youtube.com As the pH increases, these protons are successively removed, leading to a series of species: H₅Y⁺, H₄Y, H₃Y⁻, H₂Y²⁻, HY³⁻, and finally, the fully deprotonated Y⁴⁻. doaj.orgyoutube.com

The distribution of these species as a function of pH can be visualized using a speciation diagram. chegg.comresearchgate.net

At very low pH (e.g., below 2), the fully protonated forms like H₆Y²⁺ and H₅Y⁺ are dominant.

In the acidic to neutral range (pH 3-7), the principal species are H₂Y²⁻ and HY³⁻. chegg.comresearchgate.net

To achieve maximum chelation, the pH is often adjusted to a level where the Y⁴⁻ species is significantly present, typically above pH 8, with its concentration becoming predominant above pH 10. mnstate.educhegg.com

However, at very high pH values (e.g., >10.5), many metal ions tend to precipitate as metal hydroxides, which can interfere with the complexation process, making them unavailable for binding with EDTA. youtube.com Therefore, a balance must be struck to find an optimal pH range where EDTA is sufficiently deprotonated to bind the metal effectively, while the metal remains soluble in the solution. youtube.com

The table below shows the calculated concentration of each EDTA species in a 0.1 M solution at a specific pH, illustrating the concept of speciation.

| EDTA Species | Concentration at pH 6.0 (M) |

| H₆Y²⁺ | 8.9 x 10⁻²⁰ |

| H₅Y⁺ | 8.9 x 10⁻¹⁴ |

| H₄Y | 2.8 x 10⁻⁷ |

| H₃Y⁻ | 2.8 x 10⁻⁵ |

| H₂Y²⁻ | 0.057 |

| HY³⁻ | 0.043 |

| Y⁴⁻ | 1.8 x 10⁻⁶ |

Data derived from a representative calculation for a 0.1 M EDTA solution. Source: youtube.com

This analysis is crucial for understanding and predicting the behavior of this compound in various applications, from analytical chemistry titrations to the formulation of products where metal ion control is essential. researchgate.net

Structural Analysis and Theoretical Investigations

Crystal Structure Determination of Tetraammonium Ethylenediaminetetraacetate (B1237979) Complexes

The solid-state structure of metal-EDTA complexes provides fundamental insights into their stability and reactivity. Research has successfully characterized these structures, including those involving the ammonium (B1175870) counter-ion.

X-ray diffraction (XRD) is the definitive method for determining the precise atomic arrangement in crystalline solids. Studies on various metal-EDTA complexes have established their crystal systems and lattice parameters. For instance, investigations into ammonium-containing EDTA complexes, such as (NH₄)[Al(edta)]·2H₂O and (NH₄)[Ga(edta)]·2H₂O, have shown them to be isostructural. oup.com

Powder X-ray diffraction (PXRD) patterns are used to confirm the crystalline nature of these materials. jocpr.com Depending on the metal and crystallization conditions, metal-EDTA complexes can be crystalline or amorphous. isca.me For example, while some iron (III) and copper (II) complexes have been found to be amorphous, related zinc (II) complexes show a crystalline nature. isca.me The diffraction patterns of various metal-EDTA complexes confirm their specific crystal systems, which can range from triclinic to monoclinic or orthorhombic. jocpr.comisca.me

The EDTA⁴⁻ anion is a versatile hexadentate ligand, meaning it can form up to six coordinate bonds with a central metal ion. quora.com The donor atoms are the two nitrogen atoms of the ethylenediamine (B42938) backbone and four oxygen atoms from the carboxylate groups. purdue.edu This multi-point attachment results in the formation of highly stable chelate rings. pearson.comdojindo.com

In the majority of its complexes, the EDTA⁴⁻ ligand wraps around a metal ion, creating a distorted octahedral geometry. oup.compurdue.edu In this N₂O₄ coordination environment, the two nitrogen atoms and two oxygen atoms typically occupy the equatorial positions, while two other oxygen atoms occupy the axial positions. oup.com

However, the coordination is not strictly limited to six. Seven-coordinate complexes are also known, particularly with larger metal ions or under specific conditions. In these cases, a water molecule often acts as the seventh ligand, completing the coordination sphere. myttex.netacs.orgrsc.org Less commonly, EDTA can act as a pentadentate ligand, where one of its four carboxylate arms remains uncoordinated. quora.commyttex.net

Table 1: Common Coordination Geometries of Metal-EDTA Complexes

| Coordination Number | Geometry | Donor Atoms from EDTA | Additional Ligands | Example Metal Ions |

|---|---|---|---|---|

| 6 | Distorted Octahedral | 2 Nitrogen, 4 Oxygen | None | Al³⁺, Ga³⁺, Co³⁺ |

| 7 | Distorted Pentagonal Bipyramid | 2 Nitrogen, 4 Oxygen | 1 Water Molecule | Mn²⁺, Fe³⁺ |

In hydrated crystal structures, water molecules are often involved in extensive hydrogen-bonding networks, linking the carboxylate oxygen atoms of the EDTA ligand. myttex.netrsc.org In the case of tetraammonium ethylenediaminetetraacetate, the ammonium cations (NH₄⁺) play a crucial role in the supramolecular assembly. They act as hydrogen-bond donors, interacting with the negatively charged oxygen atoms of the carboxylate groups on the EDTA-metal anion. researchgate.net These electrostatic attractions and hydrogen bonds are critical for stabilizing the crystal lattice. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques for this compound and Its Chelates

Spectroscopic methods are indispensable for analyzing the structure and dynamics of EDTA complexes, particularly in solution where crystallographic methods are not applicable.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. chemicum.com These techniques are used to identify the functional groups within the EDTA ligand and to observe changes upon complexation with a metal ion. acs.orgacs.org

The IR spectrum of EDTA is characterized by strong absorption bands corresponding to the carboxylic acid (C=O) and C-N groups. Upon chelation, the positions and intensities of these bands shift. A key region of interest is the carbonyl (C=O) stretching frequency. In the free ligand, this band appears at a different frequency compared to the complexed ligand, providing clear evidence of coordination. For instance, the band at 1630 cm⁻¹ is characteristic of the C=O group in EDTA.

Raman spectroscopy provides complementary information. nih.gov For example, the Raman spectrum for an EDTA-magnesium complex has been documented, allowing for vibrational analysis of the chelated species. chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For diamagnetic metal complexes, ¹H NMR is particularly informative. researchgate.net

It is well-established that free EDTA in an aqueous solution typically displays two distinct singlet peaks in its ¹H NMR spectrum, corresponding to the protons on the ethylenediamine backbone and the protons on the acetate (B1210297) arms. utoronto.ca Upon chelation to a metal ion, the symmetry of the ligand is altered, resulting in more complex and unique spectral patterns. utoronto.caresearchgate.net These patterns, which include changes in chemical shifts and the appearance of new coupling patterns (e.g., quartets), are characteristic of the specific metal ion being chelated. utoronto.canih.gov This phenomenon allows for the qualitative identification of metal ions in a solution. researchgate.netnih.gov

Furthermore, the chemical shifts of the EDTA protons in these complexes are often pH-dependent. utoronto.caresearchgate.net The distinct signals for free and complexed EDTA also enable quantitative analysis of metal ion concentrations without the need for an internal standard. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Metal-EDTA Complexes

| Metal Ion | Chemical Moiety | Chemical Shift (ppm) | Peak Splitting |

|---|---|---|---|

| Zn²⁺ | (-N-CH₂-COOH)₄ | 3.36 | Quartet |

| -N-CH₂-CH₂-N- | 2.87 | Singlet | |

| Mg²⁺ | (-N-CH₂-COOH)₄ | 3.23 | Tightly Coupled Quartet |

| -N-CH₂-CH₂-N- | 2.70 | Singlet | |

| Ca²⁺ | (-N-CH₂-COOH)₄ | 3.13 | Quartet |

| -N-CH₂-CH₂-N- | 2.56 | Singlet |

Data sourced from a study at pH 7.00 ± 0.05. utoronto.ca

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for gaining detailed insights into the structural, electronic, and thermodynamic properties of metal-EDTA complexes at an atomic level. rsc.orgwikipedia.org These theoretical approaches complement experimental techniques by providing information that can be difficult or impossible to obtain through empirical methods alone. They allow for the investigation of molecular geometries, the nature of chemical bonds, electronic structures, and the prediction of complex stabilities and reaction dynamics in solution. researchgate.netacs.org

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are extensively used to investigate the geometry and electronic structure of metal-EDTA complexes. researchgate.netosti.gov These calculations can accurately predict the three-dimensional arrangement of atoms, including bond lengths and angles, by finding the minimum energy conformation on the potential energy surface. For instance, DFT computations have been successfully applied to study the structural characteristics of EDTA complexes with a wide range of metal ions, including alkaline earth metals (Mg²⁺, Ca²⁺), main group metals (Al³⁺, Pb²⁺), and transition metals (Cu²⁺, Zn²⁺). researchgate.net The calculated molecular geometries often show good agreement with data obtained from X-ray crystallography. researchgate.net

QM calculations also provide a deep understanding of the electronic properties and bonding within these complexes. rsc.org Natural Bond Orbital (NBO) analysis and energy partitioning analysis (EPA) are computational techniques used to assess the nature of the metal-ligand bonds, distinguishing between ionic and covalent contributions. researchgate.net Studies on a series of trivalent metal-EDTA complexes, [EDTA·M(III)]⁻ where M = Al, Sc, V–Co, have used QM to elucidate their electronic structure. rsc.org These calculations revealed that for complexes with d-electron-containing metals like vanadium, the highest occupied molecular orbitals (HOMOs) are localized on the metal center, which is crucial for understanding their redox behavior. In contrast, for metals without d-electrons like aluminum, the HOMO is located on the EDTA ligand. rsc.org

The table below presents a summary of findings from computational studies on metal-EDTA complexes.

| Computational Method | System Studied | Key Findings |

| Density Functional Theory (DFT) | EDTA complexes with Mg²⁺, Ca²⁺, Al³⁺, Ga³⁺, etc. | Determined optimized molecular geometries and assessed ionic vs. covalent character of metal-ligand bonds. researchgate.net |

| DFT, NBO Analysis | [EDTA·M(III)]⁻ (M = Al, Sc, V–Co) | Calculated adiabatic/vertical detachment energies; identified that for [EDTA·V(III)]⁻, electron detachment occurs from the vanadium atom, unlike for Al(III) or Sc(III). rsc.org |

| DFT Molecular Dynamics | Lanthanide-EDTA complexes (La³⁺, Eu³⁺, Gd³⁺, Lu³⁺) | Predicted solution structures and coordination numbers, showing how protonation state (pH) alters the complex's geometry. rsc.orgosti.gov |

This interactive table summarizes key applications and outcomes of quantum mechanical calculations on EDTA complexes as reported in the scientific literature.

Computational chemistry provides powerful methods for predicting the thermodynamic stability of metal-EDTA complexes and exploring potential reaction pathways. rsc.orgspecialchem.com By calculating the binding energies between the metal ion and the EDTA ligand, researchers can predict the relative stability constants of different complexes. osti.gov This approach is particularly valuable for systems that are challenging to study experimentally, such as those involving radioactive lanthanide or actinide elements. rsc.org

Recent studies have used DFT-based molecular dynamics simulations to predict the relative stability constants of EDTA with various lanthanide ions (La³⁺, Eu³⁺, Gd³⁺, and Lu³⁺). rsc.orgresearchgate.net These models can account for environmental factors such as temperature and pH by simulating the system in a solvent box and varying the protonation state of the EDTA ligand. osti.gov For example, it was predicted that changing the pH from ~11 to ~7, which involves protonating one of the amine groups on EDTA, significantly alters the coordination structure and reduces the stability of the lanthanide-EDTA complex. rsc.orgosti.gov The simulations also show that complexes with greater stability exhibit less structural variation as the temperature increases. rsc.orgosti.gov

Furthermore, thermodynamic parameters such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complex formation can be calculated. Studies on cadmium-EDTA complexes have used theoretical models to determine these values, revealing that the complexation reaction is spontaneous (negative ΔG°) and exothermic (positive ΔH°), with stability being influenced by temperature. nih.gov These theoretical predictions are crucial for understanding the behavior of chelating agents in various applications, from industrial processes to environmental remediation. acs.org

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Tetraammonium Ethylenediaminetetraacetate (B1237979) and its Chelates

Chromatographic techniques are the cornerstone for the analysis of tetraammonium ethylenediaminetetraacetate (EDTA), offering high selectivity and reliability. nih.gov Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred for quality control and environmental monitoring. nih.gov However, the inherent properties of EDTA—low volatility and the absence of a significant chromophore—necessitate specific strategies, including derivatization and the use of ion-pairing reagents, to enable effective separation and detection. nih.govsielc.commtc-usa.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for quantifying EDTA. The primary challenge in this approach is the poor UV absorbance of the EDTA molecule itself. nih.govsielc.commtc-usa.com To overcome this, the most common strategy is to form a stable complex between EDTA and a transition metal ion, such as iron(III) [Fe(III)] or copper(II) [Cu(II)], prior to chromatographic analysis. nih.govresearchgate.net These metal-EDTA chelates exhibit significant UV absorbance, allowing for sensitive detection at specific wavelengths, typically around 254 nm or 258 nm. researchgate.netmtc-usa.comnih.gov

The resulting anionic metal-EDTA complex is often analyzed on a C18 reversed-phase column. ijsrset.com To achieve retention and separation on the nonpolar stationary phase, an ion-pairing reagent is typically added to the mobile phase. mtc-usa.comijsrset.com This comprehensive approach, combining complexation, ion-pairing, and RP-HPLC, provides a robust and sensitive means for the determination of EDTA in various matrices. nih.gov

Pre-column derivatization is an essential step for the sensitive UV detection of EDTA by HPLC. This process involves converting the non-UV-absorbing EDTA into a derivative with a strong chromophore. The most effective and widely used strategy is the complexation of EDTA with a transition metal ion that forms a highly stable and UV-active chelate. nih.govmtc-usa.commtc-usa.com

Ferric chloride (FeCl₃) is frequently used to create the Fe(III)-EDTA complex. researchgate.netnih.govnih.gov This reaction is typically facilitated by heating the sample with the ferric chloride solution; for instance, heating at 70°C for about 20 minutes in a water bath has been shown to be effective. researchgate.netnih.govresearchgate.net The resulting Fe(III)-EDTA complex has a significant UV absorbance, making it readily detectable. mtc-usa.commtc-usa.commtc-usa.com Similarly, copper(II) nitrate (B79036) or copper sulfate (B86663) can be used to form the Cu(II)-EDTA complex, which also allows for sensitive UV detection. nih.govsielc.com This derivatization step can be integrated with sample dilution, streamlining the preparation process. nih.gov The choice between iron and copper can depend on the specific requirements of the analysis and the sample matrix. nih.gov

The metal-EDTA complexes formed during derivatization are anionic and thus exhibit poor retention on traditional C8 or C18 reversed-phase columns. To address this, ion-pair chromatography is employed. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. km3.com.twtcichemicals.com This increases the hydrophobicity of the complex, leading to greater retention on the reversed-phase column. tcichemicals.com

Tetrabutylammonium (B224687) (TBA) salts are the most commonly used ion-pairing reagents for EDTA analysis. chromforum.org These include tetrabutylammonium hydrogen sulfate (TBAHS), tetrabutylammonium bromide, and tetrabutylammonium phosphate (B84403). nih.govijsrset.comresearchgate.netnih.gov These quaternary ammonium (B1175870) salts are added to the aqueous component of the mobile phase. km3.com.twtcichemicals.com For example, a mobile phase might consist of an aqueous buffer containing 25 mM tetrabutylammonium hydrogen sulfate and an organic modifier like acetonitrile, run in a gradient or isocratic mode. ijsrset.com The concentration of the ion-pairing reagent can be optimized to enhance the retention and specificity of the method. nih.gov While effective, it is important to note that ion-pairing reagents can permanently alter the surface chemistry of the HPLC column, and it is often recommended to dedicate a column specifically for this type of analysis. researchgate.net

Table 1: Example RP-HPLC Conditions for this compound (as Metal Chelate)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Derivatization Agent | Ferric Chloride researchgate.netnih.gov | Copper (II) Nitrate nih.gov | Ferric Chloride mtc-usa.com |

| Column | Phenomenex Luna C18(2) (250 × 4.6 mm), 5 µm researchgate.netnih.gov | YMC Pack Pro C18 (50 mm × 4.6 mm), 3 µm nih.gov | Cogent HPS C8, 5µm, 120Å (4.6 x 150mm) mtc-usa.com |

| Mobile Phase | A: 0.7 g/L Tetrabutylammonium bromide and 4.6 g/L sodium acetate (B1210297) trihydrate in water (pH 4.0). B: Methanol (B129727). researchgate.netnih.gov | A: 24 mM Tetrabutylammonium phosphate buffer (pH 6.5). B: Acetonitrile. nih.gov | 98% DI Water / 2% Acetonitrile with 0.1% Acetic Acid (pH 3.5) and 2g/L Tetrabutylammonium Sulfate mtc-usa.com |

| Detection Wavelength | 254 nm nih.gov | 280 nm nih.gov | 258 nm mtc-usa.com |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov | 1.0 mL/min nih.gov | 2.0 mL/min mtc-usa.com |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the identification and quantification of compounds. However, due to its inherent lack of volatility, EDTA cannot be directly analyzed by GC. nih.gov Therefore, a derivatization step to convert EDTA into a volatile form is mandatory. This is typically achieved by converting the carboxylic acid groups of EDTA into their corresponding alkyl esters. nih.govresearchgate.net

A common method involves esterification with a boron trifluoride-methanol mixture, which transforms EDTA into its methyl ester derivative. researchgate.net This derivative is sufficiently volatile and thermally stable for GC analysis. km3.com.twmdpi.com The mass spectrum of the methylated EDTA derivative shows a molecular ion (M•+) at m/z 348. researchgate.net Key fragments used for identification and quantification in selected-ion monitoring (SIM) mode include ions at m/z 174, which corresponds to the loss of a CH₂N-(CH₂COOCH₃)₂ group, and m/z 289, resulting from the loss of a methyl ester group. researchgate.net This GC-MS method, following derivatization, provides excellent recovery and sensitivity for the determination of EDTA in complex samples like river water. researchgate.net

Ion chromatography (IC) provides a direct route for the determination of EDTA without the need for derivatization. researchgate.net This technique is particularly suitable for analyzing EDTA in aqueous and high-salt matrices. chromatographyonline.com The analysis is typically performed using an anion exchange column with suppressed conductivity detection. researchgate.nethumanjournals.com

In one novel IC method, EDTA is determined after forming a complex with yttrium. researchgate.net The resulting stable yttrium-EDTA complex produces a single, well-defined chromatographic peak. The separation is achieved on an anion exchange column (e.g., A Supp 4) using a carbonate buffer eluent (e.g., 10.0 mM, pH 10.6-10.75). researchgate.net This approach offers good selectivity, with no significant interference from other common ions, and has been successfully applied to the analysis of EDTA in alkaline wastewater. researchgate.net The method demonstrates good precision and sensitivity for EDTA determination in various water samples. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of EDTA. These methods are generally based on the formation of a colored metal-EDTA complex or the reaction of an indicator with excess metal ions after complexation with EDTA. nih.govwpi.edu

One established method involves the addition of an excess amount of Fe(III) solution to the EDTA-containing sample. The EDTA forms a stable, colorless complex with a portion of the Fe(III) ions. nih.govnih.gov The concentration of the remaining, unchelated Fe(III) can be determined indirectly. This is achieved by reducing the excess Fe(III) to ferrous ions (Fe(II)) using a reducing agent like sodium sulfite, and then reacting the Fe(II) with 1,10-phenanthroline. nih.gov This reaction forms a intensely colored orange-red complex known as ferroin, whose absorbance can be measured spectrophotometrically. nih.gov The key advantage of this method is that it does not require the separation of the chelated iron from the excess iron, simplifying the procedure. nih.gov

Alternatively, direct spectrophotometric methods can be used. Fe(II)EDTA-NO, for instance, is a dark green complex that can be directly measured at a wavelength of 438 nm. pjoes.com Another approach measures the absorbance of the Fe(III)-EDTA complex itself, which has an absorption maximum at 258 nm, distinct from free Fe(III) ions which absorb at 305 nm. wpi.edunih.gov By measuring the absorbance at these two wavelengths, the concentration of EDTA can be calculated. nih.gov These spectrophotometric techniques provide high precision and reproducibility for EDTA analysis in aqueous solutions. nih.gov

Validation Parameters for Analytical Methodologies

Method validation establishes the performance characteristics of an analytical procedure, demonstrating its suitability for the intended purpose. For the quantification of the ethylenediaminetetraacetate (EDTA) anion, originating from its tetraammonium salt, validation parameters are assessed according to established guidelines to ensure data quality and reliability. dergipark.org.trnih.gov

The validation of analytical methods for EDTA, applicable to its tetraammonium salt, involves a thorough assessment of several key parameters.

Linearity: This parameter demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For EDTA analysis, linearity is typically established by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. dergipark.org.tr A common acceptance criterion for linearity is a correlation coefficient (r²) of 0.99 or greater. dergipark.org.tr

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. dergipark.org.trhumanjournals.com Recoveries are typically expected to be within a range of 70% to 120%, with acceptable relative standard deviation (%RSD). researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. dergipark.org.tr

Intermediate Precision (Reproducibility/Inter-day Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. dergipark.org.trhumanjournals.com

Detection and Quantification Limits:

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov It can be calculated using the formula: LOD = 3.3σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov It is often calculated as LOQ = 10σ / S. sepscience.com

The following tables summarize findings from various studies on the validation of analytical methods for EDTA, which are applicable for the quantification of the EDTA moiety from this compound.

Table 1: Linearity and Detection/Quantification Limits for EDTA Analysis

| Analytical Method | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) | Source |

| HPLC-UV/VIS | 10 - 200 | 0.9985 | 2.85 | 9.51 | researchgate.net, dergipark.org.tr |

| RP-HPLC | 600 - 3000 | >0.98 | 300 | 600 | rjpdft.com |

| HPLC (Cosmetics) | 500 - 10,000 | ≥ 0.99 | 250 | 500 | researchgate.net |

| HPLC (Non-alcoholic drinks) | 1,000 - 20,000 | Not specified | 600 | 2,000 | researchgate.net |

| Spectrophotometry | 5,000 - 50,000 | >0.9997 | Not specified | Not specified | humanjournals.com |

Table 2: Accuracy and Precision Data for EDTA Analysis

| Analytical Method | Matrix | Accuracy (Mean Recovery %) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Source |

| HPLC-UV/VIS | Surface Water | 87.51 | 5.44 - 7.02 | 3.45 | researchgate.net, dergipark.org.tr |

| RP-HPLC | Dairy Wastewater | 98 - 102 | < 2.0 | < 2.0 | humanjournals.com |

| HPLC (Cosmetics) | Cosmetics | 70 - 120 | < 20 | Not specified | researchgate.net |

| HPLC (Non-alcoholic drinks) | Non-alcoholic drinks | 92.5 | Not specified | 4.4 | researchgate.net |

Optimized Sample Preparation Protocols for Complex Matrices

The preparation of samples is a critical step in the analytical workflow, especially for complex matrices where interferences can affect the accuracy of quantification. The goal is to extract the this compound and present it in a form suitable for analysis, often involving the formation of a metal-EDTA complex.

For relatively clean aqueous samples, such as surface water, sample preparation can be straightforward, often requiring only filtration through a 0.22 µm or 0.45 µm filter to remove particulate matter before injection into an HPLC system. dergipark.org.trnih.gov

For more complex matrices, more elaborate protocols are necessary:

Cosmetics: A common procedure involves a pre-column derivatization technique. The EDTA is extracted from the cosmetic sample and reacted with a ferric chloride solution to form the stable Fe-EDTA complex, which has a strong UV absorbance. researchgate.net The sample might be prepared using a diluent containing an ion-pairing agent like tetrabutyl ammonium hydrogen sulphate to aid in chromatographic separation. researchgate.net

Pharmaceuticals: In the analysis of EDTA in active pharmaceutical ingredients (APIs), a sample of the drug substance is dissolved and derivatized with a ferric chloride solution, often with heating to ensure complete reaction. The resulting solution is then analyzed by HPLC. nih.gov

Biological Samples (e.g., Blood): For matrices like dried blood spots, a liquid-liquid micro-extraction technique may be employed. This can involve using a solvent like methanol for extraction, followed by sonication to ensure efficient recovery. The extract is then evaporated and reconstituted in a suitable solvent like ethyl acetate before analysis, for instance by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

Industrial Solutions: Titrimetric methods often require sample preparation to eliminate interferences. For example, in the analysis of disodium (B8443419) edetate, a sample is dissolved in water, and reagents like lead nitrate and potassium iodide solutions are added to precipitate interfering ions before titration. pharmaguideline.com

The choice of sample preparation protocol is highly dependent on the nature of the matrix and the analytical technique being employed. The key is to ensure the efficient extraction of the EDTA analyte and the removal or minimization of interfering substances. nih.gov

Applications in Chemical Systems and Industrial Processes

Role in Water Treatment and Industrial Scale Inhibition

In the realm of water treatment and industrial processes, Tetraammonium EDTA is instrumental in managing water hardness, preventing and removing inorganic scale, and chelating heavy metals in effluents. Its efficacy stems from its strong affinity for divalent and trivalent metal cations, which are often the root cause of common industrial water-related problems.

Water hardness, primarily caused by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is a significant concern in many industrial applications as it can lead to the formation of insoluble precipitates, known as scale. Tetraammonium EDTA effectively sequesters these ions, forming stable, soluble complexes that prevent them from reacting with other components in the water. quora.comquora.com The stability of these complexes is quantified by their stability constants (log K), with higher values indicating a stronger bond between the chelating agent and the metal ion. EDTA forms a more stable complex with calcium than with magnesium. quora.com

The chelation of calcium and magnesium by EDTA is a fundamental aspect of its function as a water softener in industrial settings. By binding these ions, it prevents the formation of scale in boilers, heat exchangers, and pipelines, thereby improving efficiency and reducing maintenance costs. dow.comdow.com

Table 1: Stability Constants of EDTA with Hardness Ions

| Metal Ion | Stability Constant (log K) |

|---|---|

| Calcium (Ca²⁺) | 10.65 laboratorynotes.com |

| Magnesium (Mg²⁺) | 8.79 laboratorynotes.com |

This table is interactive. Click on the headers to sort.

Tetraammonium EDTA is not only proficient at preventing scale formation but also at dissolving existing inorganic scale and deposits. dow.comdow.com This capability is particularly valuable for the cleaning and maintenance of industrial equipment such as boilers, evaporators, and heat exchangers. dow.com The compound works by reacting with the metal ions within the scale, such as calcium carbonate or calcium sulfate (B86663), and drawing them into a soluble chelate complex. This process effectively breaks down the solid scale, allowing it to be flushed away.

The dissolution of scale is a critical process for maintaining the operational efficiency and safety of industrial water systems. The use of chelating agents like Tetraammonium EDTA offers a targeted approach to scale removal without the need for harsh acids that can be corrosive to equipment.

Industrial wastewater can be a significant source of heavy metal pollution, which poses a threat to the environment and human health. Tetraammonium EDTA is employed in the treatment of these effluents to capture and remove toxic heavy metal ions. nih.gov Its broad-spectrum chelating ability allows it to form stable complexes with a variety of heavy metals, including lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺). epa.gov

Once chelated, the heavy metals are in a soluble and less reactive form, which facilitates their removal through subsequent treatment processes. Research has demonstrated the effectiveness of EDTA in removing multiple heavy metals from contaminated solutions, with removal efficiencies varying depending on the specific metal and the treatment conditions. doaj.org For instance, studies have shown that with an optimized concentration of EDTA, significant removal rates for lead, zinc, and cadmium can be achieved. doaj.org

Table 2: Predicted Heavy Metal Removal Efficiency with Optimized EDTA Concentration

| Heavy Metal | Predicted Extraction Rate (%) |

|---|---|

| Lead (Pb) | 78 doaj.org |

| Zinc (Zn) | 75 doaj.org |

| Cadmium (Cd) | 71 doaj.org |

This table is based on a study optimizing for 50% Copper (Cu) removal. This table is interactive.

Applications in Textile and Paper Manufacturing Processes

In both the textile and paper industries, the presence of metal ions in process water can have detrimental effects on product quality. Tetraammonium EDTA is utilized to mitigate these issues by sequestering problematic metal ions.

In the textile industry, metal ions can interfere with dyeing processes, leading to inconsistent colors and reduced vibrancy. researchgate.net By adding Tetraammonium EDTA to the dye bath, these metal ions are chelated, preventing them from forming complexes with the dyes and ensuring a uniform and high-quality finish. researchgate.net

Similarly, in the pulp and paper industry, metal ions, particularly manganese, can catalyze the decomposition of hydrogen peroxide, which is a key chemical used in the chlorine-free bleaching of pulp. stobec.com The addition of EDTA inhibits this catalytic activity, thereby improving the efficiency of the bleaching process and resulting in a brighter pulp. p2infohouse.org Studies have shown that the use of chelating agents in the bleaching process can significantly improve the final brightness of the pulp. researchgate.nettappi.org

Table 3: Impact of Chelating Agents on Pulp Brightness in Peroxide Bleaching

| Treatment Stage | Brightness Improvement (%) |

|---|---|

| Oxygen Delignification (ODL) Stage | 4-9 researchgate.net |

| Post-Oxygen Delignification Stage | 1.9-2.1 researchgate.net |

| Oxidative Extraction (EOP) Stage | 1.1-1.8 researchgate.net |

This table is interactive. Click on the headers to sort.

Catalysis and Facilitation of Chemical Reactions

While Tetraammonium EDTA is widely recognized for its ability to inhibit unwanted catalytic reactions by sequestering metal ions, its role as a direct catalyst in chemical reactions is not well-documented in publicly available research. Its primary function in the context of catalysis is to control the activity of metal ion catalysts. By forming stable complexes, it can either prevent a metal ion from participating in a reaction or, in some cases, modify its catalytic properties. For instance, in certain oxidation-reduction reactions, an iron-EDTA complex is used to deliver iron in a soluble form. However, in this and similar applications, the EDTA molecule is acting as a ligand to control the metal's reactivity rather than as a catalyst in its own right.

There is a lack of specific research findings detailing the use of Tetraammonium ethylenediaminetetraacetate (B1237979) as a primary catalyst for chemical reactions. Its utility in chemical processes is predominantly centered on its powerful chelating properties.

Advanced Materials Science and Zeolite Modification

In materials science, Tetraammonium ethylenediaminetetraacetate is utilized in the modification of zeolites, which are crystalline aluminosilicate materials with a porous structure. The properties of zeolites, such as their thermal stability, acidity, and catalytic activity, are heavily influenced by their silicon-to-aluminum (Si/Al) ratio. researchgate.net Modifying this ratio through processes like dealumination can enhance their performance in various applications. researchgate.netrsc.org

Dealumination is the process of removing aluminum atoms from the zeolite framework, which can increase the Si/Al ratio and alter the material's properties. researchgate.net EDTA and its salts are used as chelating agents to selectively extract aluminum from the zeolite structure under controlled conditions. mdpi.comnih.gov This method is considered a mild alternative to harsh techniques like steaming or acid leaching, which can damage the crystalline structure of sensitive zeolites, particularly those with high aluminum content like LTA (Linde Type A) zeolites. mdpi.com

The process involves refluxing the zeolite with an EDTA solution, where the EDTA chelates the Al³⁺ ions, removing them from the framework. mdpi.com Studies on LTA zeolites (e.g., 4A and 5A) have shown that treatment with EDTA leads to partial dealumination, which can result in:

A decrease in crystallinity with increasing EDTA concentration. nih.gov

An increase in mesoporosity. nih.govsciencetechindonesia.com

Changes in textural and sorption properties. mdpi.comnih.gov

For example, research on EDTA-treated zeolite 5A (Z5A) demonstrated a simultaneous removal of aluminum and sodium ions, while the more strongly bound calcium ions were preserved within the matrix until higher EDTA concentrations were used. nih.gov This controlled removal of framework atoms modifies the zeolite's pore structure and can enhance its adsorption capacity for specific molecules, such as water. nih.govnih.gov

Table 2: Impact of EDTA Treatment on Zeolite 5A Crystallinity

| Sample | EDTA Concentration (mmol/L) | Relative Crystallinity (%) |

|---|---|---|

| Z5A (Parent) | 0 | 100 |

| Z5A-8 | 8 | 91 |

| Z5A-17 | 17 | 79 |

| Z5A-34 | 34 | 58 |

Data derived from XRD analysis of EDTA-treated zeolite 5A. nih.gov

Utility as a Laboratory Reagent and Research Tool

This compound is a fundamental reagent in biochemical and molecular biology laboratories. wikipedia.orgbiocompare.com Its primary function is to act as a powerful chelating agent, sequestering divalent and trivalent metal ions. thinkdochemicals.comchemtexltd.com This action is crucial for controlling the activity of metal-dependent enzymes and protecting biological molecules from degradation. wikipedia.orgaatbio.com

During the isolation of DNA, RNA, and proteins, nucleases (enzymes that degrade nucleic acids) and proteases (enzymes that degrade proteins) pose a significant threat to sample integrity. aatbio.comnih.gov Many of these degradative enzymes, particularly DNases, require divalent metal ions like magnesium (Mg²⁺) or manganese (Mn²⁺) as cofactors to function. nih.govmagen-tec.com

This compound is a standard component of lysis and storage buffers used in nucleic acid and protein extraction protocols. nih.govmagen-tec.com By chelating these essential metal ion cofactors, it effectively inactivates the nucleases, thereby protecting the nucleic acids from degradation. aatbio.comnih.govmagen-tec.com This stabilization is critical for obtaining high-quality, intact DNA and RNA for downstream applications such as PCR, sequencing, and cloning. biocompare.comnih.gov

The stability and efficacy of many commercial products can be compromised by the presence of trace metal ions. These ions can catalyze oxidative degradation, leading to discoloration, loss of potency, and reduced shelf life. thinkdochemicals.comvaludor.com this compound is widely used as a stabilizer and preservative in various formulations, including cosmetics, personal care products, and pharmaceutical intermediates. valudor.comkeenbolden.comatamanchemicals.com

In cosmetic and skincare products like shampoos, creams, and soaps, it binds with metal ions, preventing them from interfering with the product's foaming, cleaning performance, and clarity. atamanchemicals.comcosmeticsinfo.org This sequestration helps maintain the stability of active ingredients, protect fragrance compounds, and prevent rancidity. valudor.comcosmeticsinfo.org Similarly, in pharmaceutical formulations, it enhances the stability of medications by chelating metal ions that could otherwise catalyze degradative reactions. chemtexltd.comvaludor.com

In analytical chemistry, particularly in complexometric titrations, it is often necessary to determine the concentration of a specific metal ion in a solution containing multiple metal ions. wikipedia.orgnih.gov Interfering ions can react with the titrant (commonly an EDTA solution itself), leading to inaccurate results. pharmacyinfoline.com

This compound can be used as a "masking agent" to prevent these interferences. wikipedia.org A masking agent forms a stable complex with the interfering ions, effectively removing them from the reaction without physical separation. study.com50megs.com For example, in a mixture of metal ions, an agent like cyanide can be added to mask ions such as Zn²⁺ and Cu²⁺, allowing for the direct titration of other ions like Mg²⁺ or Ca²⁺ with EDTA. study.com50megs.com The process of "demasking" can later be employed to release the masked ion if its determination is also required. nih.govstudy.com This selective masking and demasking technique is a cornerstone of quantitative chemical analysis for complex mixtures. nih.gov

Separation Science and Element Recovery